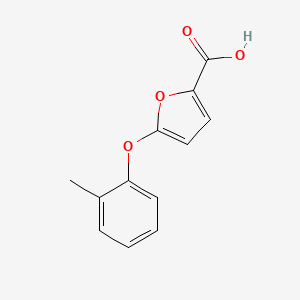![molecular formula C15H31N3O2 B11816202 [(N'-dodecylcarbamimidoyl)amino] acetate](/img/structure/B11816202.png)
[(N'-dodecylcarbamimidoyl)amino] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(N’-dodecylcarbamimidoyl)amino] acetate is a chemical compound that belongs to the class of carbamimidoyl derivatives. This compound is characterized by the presence of a dodecyl chain attached to a carbamimidoyl group, which is further linked to an amino acetate moiety. The unique structure of [(N’-dodecylcarbamimidoyl)amino] acetate imparts it with distinct chemical and biological properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(N’-dodecylcarbamimidoyl)amino] acetate typically involves the reaction of dodecylamine with cyanamide to form the dodecylcarbamimidoyl intermediate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of [(N’-dodecylcarbamimidoyl)amino] acetate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
[(N’-dodecylcarbamimidoyl)amino] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamimidoyl group to an amine.
Substitution: The acetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of dodecylcarbamimidoyl oxides.
Reduction: Conversion to dodecylamine derivatives.
Substitution: Formation of substituted amino acetate derivatives.
Applications De Recherche Scientifique
[(N’-dodecylcarbamimidoyl)amino] acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the formulation of detergents and emulsifiers due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of [(N’-dodecylcarbamimidoyl)amino] acetate involves its interaction with cellular membranes. The dodecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial activity, where it targets bacterial cell membranes, causing cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminooxyacetic acid: Known for its inhibitory effects on enzymes and its use in biochemical studies.
Mannich bases: Compounds formed through the Mannich reaction, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
[(N’-dodecylcarbamimidoyl)amino] acetate stands out due to its long dodecyl chain, which imparts unique amphiphilic properties. This characteristic makes it particularly effective as a surfactant and antimicrobial agent, distinguishing it from other carbamimidoyl derivatives.
Propriétés
Formule moléculaire |
C15H31N3O2 |
|---|---|
Poids moléculaire |
285.43 g/mol |
Nom IUPAC |
[(N'-dodecylcarbamimidoyl)amino] acetate |
InChI |
InChI=1S/C15H31N3O2/c1-3-4-5-6-7-8-9-10-11-12-13-17-15(16)18-20-14(2)19/h3-13H2,1-2H3,(H3,16,17,18) |
Clé InChI |
AXWDTRISTQYMIS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN=C(N)NOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Chloro-phenyl)-vinyl]-3,5-diMethoxy-benzene](/img/structure/B11816119.png)
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-1-carboxylic acid](/img/structure/B11816121.png)

![8-O-tert-butyl 6-O-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B11816139.png)
![rac-(3aR,5R,6aR)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11816143.png)

![2-Oxoethyl 3-(benzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B11816162.png)

![(2S)-2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylpentanoic acid](/img/structure/B11816173.png)
![methyl (1S,5S)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B11816175.png)

![tert-butyl (2R,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B11816181.png)
![tert-butyl2-(iodomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate,Mixtureofdiastereomers](/img/structure/B11816186.png)

